molecular formula C6H12O4 B024345 Tyvelose CAS No. 5658-12-8

Tyvelose

Cat. No. B024345
CAS RN: 5658-12-8
M. Wt: 148.16 g/mol
InChI Key: GNTQICZXQYZQNE-SRQIZXRXSA-N
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Description

Synthesis Analysis

The synthesis of tyvelose and its derivatives is a complex process involving multiple steps. Zhang, Otter, and Bundle (1996) detailed the chemical synthesis and NMR studies of a tetrasaccharide epitope, which includes the tyvelose structure, from Trichinella spiralis. This synthesis utilized thioglycoside and halide-ion glycosylation methods, with a unique approach to introducing the 3,6-dideoxy-beta-D-arabinohexopyranosyl residue (tyvelose) to form the desired structure (Zhang, Otter, & Bundle, 1996).

Molecular Structure Analysis

The molecular structure of tyvelose is characterized by its 3,6-dideoxyhexose configuration, which plays a crucial role in its biological functions. The high-resolution NMR studies on the synthesized tetrasaccharide epitopes reveal the precise molecular arrangement and confirm the unique structural attributes of tyvelose as part of the larger molecule.

Chemical Reactions and Properties

Tyvelose is involved in various chemical reactions, especially in the synthesis of complex polysaccharides found on the cell surfaces of certain pathogens. The enzyme-mediated epimerization of CDP-d-tyvelose to its various forms demonstrates the chemical versatility of tyvelose and its derivatives in biological systems (Hallis, Zhao, & Liu, 2000).

Scientific Research Applications

  • Salmonella Immunology

    Tyvelose is synthesized from a class of sugars impacting Salmonella immunology, as studied by Matsuhashi (1966) in "Enzymatic synthesis of cytidine diphosphate 3,6-dideoxyhexoses. II. Reversible 2-epimerization of cytidine diphosphate paratose" (Matsuhashi, 1966).

  • Biosynthesis in Salmonella

    Koropatkin, Liu, and Holden (2003) found that Tyvelose epimerase catalyzes the last step in the biosynthesis of tyvelose in Salmonella typhi, converting CDP-d-paratose to CDP-d-tyvelose. Their work is detailed in "High Resolution X-ray Structure of Tyvelose Epimerase from Salmonella typhi*" (Koropatkin, Liu, & Holden, 2003).

  • Trichinellosis Serodiagnosis

    Bolás‐Fernández and Corral Bezara (2006) discussed the potential role of TSL-1 antigens containing tyvelose in improving serodiagnostic techniques for trichinellosis and their role in parasite invasion of the intestinal epithelium in "TSL-1 antigens of Trichinella: an overview of their potential role in parasite invasion, survival and serodiagnosis of trichinellosis" (Bolás‐Fernández & Corral Bezara, 2006).

  • Diagnosing Human Trichinellosis

    A study by Bruschi et al. (2001) found that the synthetic antigen beta-tyvelose-BSA conjugate is specific and sensitive for diagnosing human trichinellosis, with a 100% positivity rate for specific IgG antibodies. This was published in "The use of a synthetic antigen for the serological diagnosis of human trichinellosis" (Bruschi et al., 2001).

  • Invasion and Niche Establishment in Parasites

    Tyvelose-bearing glycoproteins from Trichinella spiralis larvae are implicated in invasion and niche establishment in the intestinal epithelium, as discussed in "A putative serine protease among the excretory-secretory glycoproteins of L1 Trichinella spiralis" by Romarís et al. (2002) (Romarís et al., 2002).

Safety And Hazards

The safety data sheet for Tyvelose suggests using NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves as conditions warrant . It is recommended to use process enclosures, local exhaust ventilation, or other engineering controls to control airborne levels .

Future Directions

The carbohydrate epitope tyvelose confers the immunodominance to surface and E/S ML antigens . Anti-tyvelose antibodies inhibit parasite invasion of an in vitro model of epithelial cells . Therefore, the design of multi-epitope vaccines and the use of adjuvants or immunomodulatory molecules capable to polarize the immune response to a Th2-type-protective response are discussed as imperative elements of modern vaccines .

properties

IUPAC Name

(2S,4S,5R)-2,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQICZXQYZQNE-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C[C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954006
Record name 3,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ascarylose

CAS RN

5658-12-8, 32142-24-8
Record name Tyvelose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5658-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascarylose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032142248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dideoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
PK Goyal, J Wheatcroft, D Wakelin - Parasitology international, 2002 - Elsevier
… The possibility that the tyvelose … with tyvelose-BSA, or in mice primed with tyvelose-BSA before boosting with larval antigen. Although antibody responses were raised against tyvelose …
Number of citations: 36 www.sciencedirect.com
AE Hey, AD Elbein - Journal of Biological Chemistry, 1966 - ASBMB
Crude extracts of Salmonella typhi catalyze the conversion of cytidine diphosphate d-glucose to CDP-tyvelose. Two intermediates in this reaction sequence have been identified as CDP…
Number of citations: 13 www.jbc.org
TM Hallis, Z Zhao, H Liu - Journal of the American Chemical …, 2000 - ACS Publications
Tyvelose is a 3,6-dideoxyhexose found in the O-antigen of Yersinia pseudotuberculosis IVA and is the only member of this class of sugars to be produced directly from another 3,6-…
Number of citations: 37 pubs.acs.org
CS McVay, P Bracken, LF Gagliardo… - Infection and …, 2000 - Am Soc Microbiol
… MAbs 9D, 9E, and 18H bind to tyvelose on … of tyvelose MAbs were virtually excluded from the cells and did not damage monolayers (Table2). As we have described previously, tyvelose …
Number of citations: 95 journals.asm.org
II Maltsev, AI Kalinovsky, HI Zgurskaya… - Systematic and applied …, 1992 - Elsevier
… their peptidoglycan are similar to Agromyces, no tyvelose could be found. In the cell walls of … years, no tyvelose has been found, either. According to the literature, tyvelose has been …
Number of citations: 10 www.sciencedirect.com
AD Elbein - Proceedings of the National Academy of …, 1965 - National Acad Sciences
… of CDP-Dglucose to CDP-tyvelose by extracts of the wild-type … Tyvelose was prepared by mild acid hydrolysis of the cell wall … reduction of the isolated tyvelose. Colitose and paratose …
Number of citations: 20 www.pnas.org
AJ Reason, LA Ellis, JA Appleton, N Wisnewski… - …, 1994 - academic.oup.com
… of tyvelose, an essential pre-requisite to enzymatic digestion of the antennae backbones, acid hydrolysis procedures were employed to remove the tyvelose … of the tyvelose residues …
Number of citations: 152 academic.oup.com
NM Koropatkin, H Liu, HM Holden - Journal of Biological Chemistry, 2003 - ASBMB
… Tyvelose epimerase catalyzes the last step in the biosynthesis of tyvelose by converting CDP-d-paratose to CDP-d-tyvelose… x-ray crystallographic analysis of tyvelose epimerase from …
Number of citations: 25 www.jbc.org
U Vogel, M Da Costa, CJ Alvarez Quispe… - …, 2023 - Wiley Online Library
A promiscuous CDP‐tyvelose 2‐epimerase (TyvE) from Thermodesulfatator atlanticus (TaTyvE) belonging to the Nucleotide Sugar active Short‐Chain Dehydrogenase/Reductase …
LA Ellis, CS McVay, MA Probert, J Zhang… - …, 1997 - academic.oup.com
… tyvelose linked to GalNAc through a p-linkage. Confirmation of the anomeric configuration of the tyvelose … bind to the GalNAc residue rather than to tyvelose. This antibody is of particular …
Number of citations: 64 academic.oup.com

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